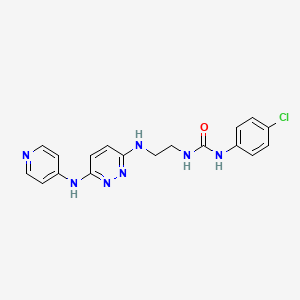

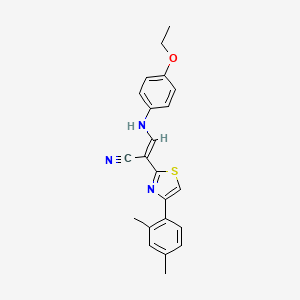

![molecular formula C10H9F4NO2 B2779336 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1260002-41-2](/img/structure/B2779336.png)

2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid” is an organic compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the trifluoromethyl group, the amino group, and the carboxylic acid group. The presence of fluorine atoms in the trifluoromethyl group could significantly affect the compound’s physical and chemical properties due to the high electronegativity of fluorine .Chemical Reactions Analysis

The compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a precursor in synthesizing various complex molecules with potential applications in medicinal chemistry and material science. For instance, Bradiaková et al. (2008) described its use in synthesizing furo[3,2-c]pyridine derivatives through complex chemical reactions involving cyclization and aromaticization steps. These derivatives have potential applications in developing new pharmaceuticals and materials with unique electronic properties (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Polymer Science

In polymer science, the compound contributes to the development of novel fluorinated polymers with exceptional properties. Yin et al. (2005) synthesized a series of fluorine-containing polyimides using a novel diamine monomer derived from this compound. These polyimides exhibited excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and aerospace industries (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Radiopharmaceutical Development

The compound also plays a role in developing radiopharmaceuticals for positron emission tomography (PET) imaging. Luo et al. (2019) utilized a derivative for automated synthesis of a PET radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1), demonstrating its potential in enhancing neuroimaging techniques (Luo, Gu, Dennett, Gaehle, Perlmutter, Chen, Benzinger, & Tu, 2019).

Amino Acid Research

Research on fluorinated amino acids, including derivatives of this compound, explores their impact on protein stability and structure. Highly fluorinated amino acids have been studied for their helix propensity, which is crucial for stabilizing helical proteins in various biotechnological applications. This research sheds light on the fundamental interactions between fluorinated amino acids and protein structures, potentially leading to the development of more stable and functional proteins for therapeutic uses (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-6-1-2-7(10(12,13)14)5(3-6)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNLANSVHRDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)

![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)